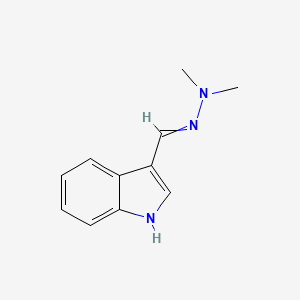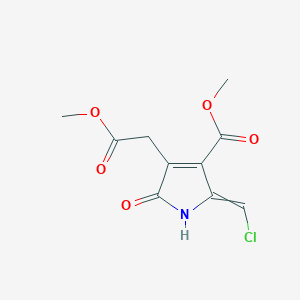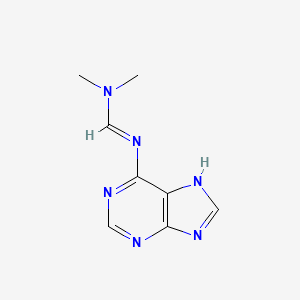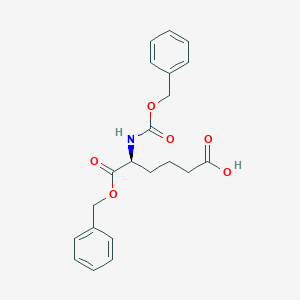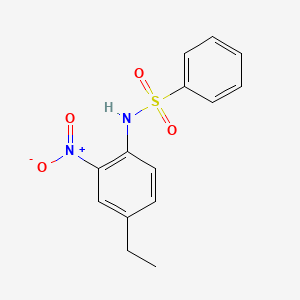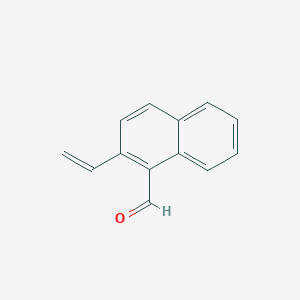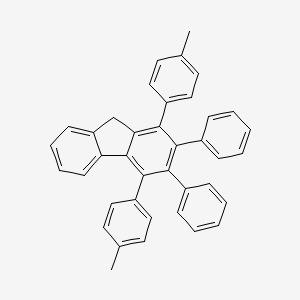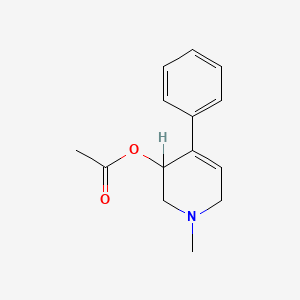
6-Bromo-2,4-bis(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of bromine and diphenylmethyl groups is achieved through subsequent substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, halogens, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex triazine-based compounds.
Applications De Recherche Scientifique
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The bromine and diphenylmethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor modulation, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione: The parent compound without the bromine and diphenylmethyl groups.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group at the 6-position.
1,2,4-Triazine-3,5(2H,4H)-dione derivatives: Various derivatives with different substituents at the 2, 4, and 6 positions.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is unique due to the presence of bromine and diphenylmethyl groups, which impart distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
15870-80-1 |
|---|---|
Formule moléculaire |
C29H22BrN3O2 |
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
2,4-dibenzhydryl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C29H22BrN3O2/c30-27-28(34)32(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29(35)33(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Clé InChI |
YSAKUWMYIKQFHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C(=NN(C3=O)C(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


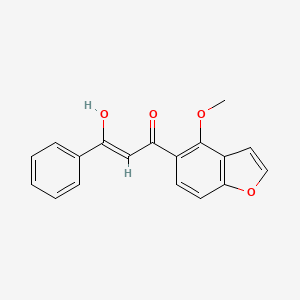

![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
